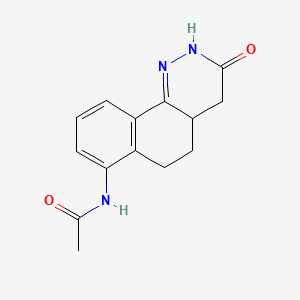
(+-)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a synthetic organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an acetylamino group and a tetrahydrobenzo(h)cinnolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through a cyclization reaction of appropriate precursors.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the corresponding amine derivative.
Reduction and Cyclization: The final steps involve reduction and cyclization reactions to form the tetrahydrobenzo(h)cinnolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(±)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The acetylamino group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, dihydro derivatives, and substituted analogs.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research indicates potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one: Lacks the acetylamino group, leading to different biological activities.
7-Amino-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one: Contains an amino group instead of an acetylamino group, affecting its reactivity and applications.
Uniqueness
The presence of the acetylamino group in (±)-7-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one imparts unique chemical properties and biological activities, distinguishing it from other similar compounds.
特性
CAS番号 |
110138-94-8 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC名 |
N-(3-oxo-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-7-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-8(18)15-12-4-2-3-11-10(12)6-5-9-7-13(19)16-17-14(9)11/h2-4,9H,5-7H2,1H3,(H,15,18)(H,16,19) |
InChIキー |
NKWOCLBRGRGNMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=C1CCC3C2=NNC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















